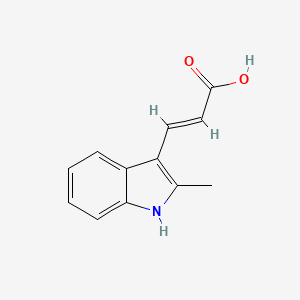
(E)-3-(2-methyl-1H-indol-3-yl)acrylic acid
描述
(E)-3-(2-methyl-1H-indol-3-yl)acrylic acid, also known as 6-MIAA, is a naturally occurring indole-3-acrylic acid that has been found to have a wide range of applications in scientific research. 6-MIAA is a small molecule that belongs to the class of indole-3-acrylic acids and is known to possess anti-inflammatory, anti-oxidant, anti-cancer, anti-microbial, and anti-diabetic properties. 6-MIAA is a useful research tool for scientists and has been used to study the effects of various biological processes and pathways.
作用机制
The mechanism of action of (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid is not fully understood. However, it is believed that (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid acts as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), two enzymes involved in the inflammatory response. (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid is also believed to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). Additionally, (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid is believed to inhibit the production of nitric oxide (NO) and to reduce the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid have been studied in numerous studies. (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid has been found to have anti-inflammatory, anti-oxidant, anti-cancer, anti-microbial, and anti-diabetic properties. (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid has been found to reduce inflammation and oxidative stress, as well as to reduce the growth of cancer cells. (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid has also been found to reduce the growth of bacteria and to reduce the symptoms of diabetes.
实验室实验的优点和局限性
The advantages of using (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid is also a stable molecule, which makes it ideal for laboratory experiments. The main limitation of (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid is that its mechanism of action is not fully understood, which can make it difficult to accurately predict its effects in certain experiments.
未来方向
The potential future directions for (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid research are numerous. One potential direction is to further explore the mechanism of action of (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid in order to better understand its effects on various biological processes and pathways. Additionally, further research could be conducted to explore the potential therapeutic applications of (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid, such as its use in the treatment of various diseases. Additionally, further research could be conducted to explore the potential use of (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid in the development of new drugs. Finally, further research could be conducted to explore the potential use of (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid in the development of new diagnostic tests and biomarkers.
科学研究应用
(E)-3-(2-methyl-1H-indol-3-yl)acrylic acid has been used in a variety of scientific research applications, including studies of the effects of various biological processes and pathways. (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid has been used in the development of anti-inflammatory drugs, as well as in studies of the effects of oxidative stress and the role of inflammation in cancer. (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid has also been used in studies of the effects of diabetes and the role of inflammation in diabetes, as well as in studies of the effects of aging and the role of inflammation in aging. Additionally, (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid has been used in studies of the effects of various hormones and the role of inflammation in hormone-mediated diseases.
属性
IUPAC Name |
(E)-3-(2-methyl-1H-indol-3-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-9(6-7-12(14)15)10-4-2-3-5-11(10)13-8/h2-7,13H,1H3,(H,14,15)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGAANJNVSYRCI-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601223178 | |
| Record name | 2-Propenoic acid, 3-(2-methyl-1H-indol-3-yl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601223178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151590-30-6 | |
| Record name | 2-Propenoic acid, 3-(2-methyl-1H-indol-3-yl)-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151590-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-(2-methyl-1H-indol-3-yl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601223178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



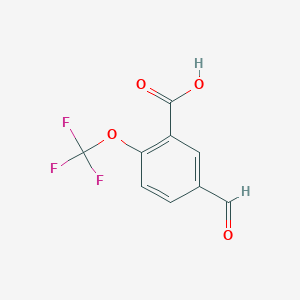
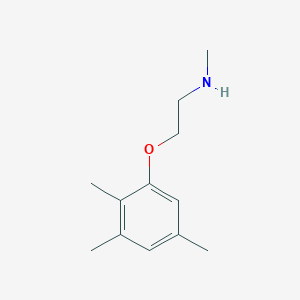
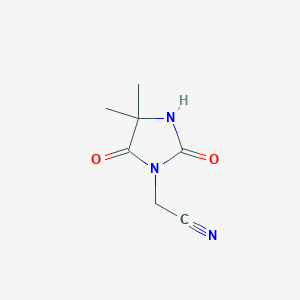

![{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1462146.png)
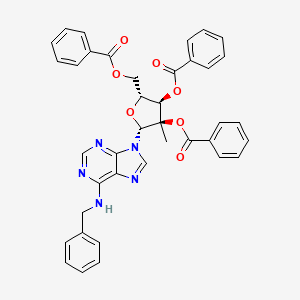
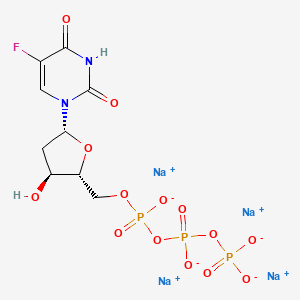
![N-methyl-2-[(2-methylphenyl)amino]acetamide](/img/structure/B1462153.png)



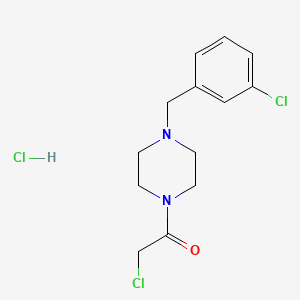
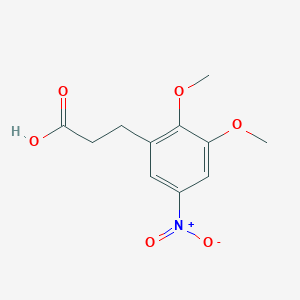
![N-(pyridin-3-ylmethyl)[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B1462162.png)